![molecular formula C13H23BO2 B2382303 2-[(1R,6S)-7-双环[4.1.0]庚基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷 CAS No. 2140184-59-2](/img/structure/B2382303.png)

2-[(1R,6S)-7-双环[4.1.0]庚基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

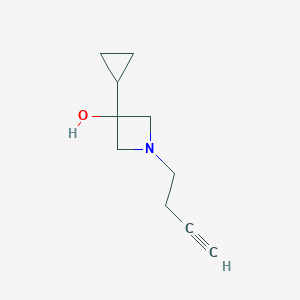

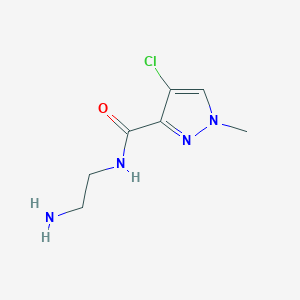

“2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C13H23BO2 . It has a molecular weight of 222.13 g/mol . The compound is also known by other names such as “2140184-59-2”, “2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, and "starbld0002548" .

Molecular Structure Analysis

The compound’s structure includes a bicyclo[4.1.0]heptanyl group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The InChI code for the compound is "1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10(9)11/h9-11H,5-8H2,1-4H3/t9-,10+,11?" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.13 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 222.1791101 g/mol . The topological polar surface area of the compound is 18.5 Ų . The compound has a heavy atom count of 16 .科学研究应用

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its boronate functionality allows for efficient cross-coupling reactions, such as Suzuki-Miyaura coupling, which enables the creation of complex organic molecules. Researchers utilize it to construct diverse chemical structures, including pharmaceutical intermediates .

Medicinal Chemistry

In medicinal chemistry, this compound finds applications as a boron-containing pharmacophore. Scientists explore its potential as a drug scaffold, aiming to develop novel therapeutic agents. By incorporating boron atoms, researchers enhance drug properties like metabolic stability, binding affinity, and selectivity. The compound’s unique bicyclic structure offers opportunities for designing targeted drugs .

Materials Science

Due to its stability and boron content, 2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contributes to materials science. It participates in the synthesis of functional materials, including luminescent compounds, liquid crystals, and polymers. Researchers investigate its role in enhancing material properties and developing advanced materials for various applications .

Boron Neutron Capture Therapy (BNCT)

BNCT is a cancer treatment that utilizes boron-containing compounds. In this context, our compound could serve as a boron delivery agent. When selectively accumulated in tumor cells, it captures thermal neutrons, leading to localized nuclear reactions and tumor cell destruction. Researchers explore its potential for targeted cancer therapy .

Boron-Based Sensors

The compound’s boron center makes it suitable for sensor development. Researchers design fluorescent or colorimetric sensors by incorporating it into molecular frameworks. These sensors detect specific analytes (e.g., metal ions, pH changes) based on boron’s unique properties. Applications range from environmental monitoring to biomedical diagnostics .

Catalysis

Boron-containing compounds often play crucial roles in catalysis. Our compound could serve as a catalyst or ligand in various reactions. Researchers investigate its ability to promote transformations such as C-C bond formation, oxidation, and reduction. Its rigid bicyclic structure may impart selectivity and stability to catalytic systems .

安全和危害

The compound has a GHS07 pictogram . The hazard statements for the compound include H302, H315, H319, and H335 . The precautionary statements for the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

2-[(1S,6R)-7-bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10(9)11/h9-11H,5-8H2,1-4H3/t9-,10+,11? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLMQBKCHIMSCP-ZACCUICWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2C3C2CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2[C@H]3[C@@H]2CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)

![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)

![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)

![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)

![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)

![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)

![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)

![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2382239.png)